Benzene, (5-iodo-1-methylenepentyl)-
Description
"Benzene, (5-iodo-1-methylenepentyl)-" is a halogenated aromatic compound featuring a benzene ring substituted with a 5-iodo-1-methylenepentyl group. The substituent consists of a pentyl chain with a terminal methylene group (CH₂=CH–) and an iodine atom at the fifth carbon. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals or materials science, where halogenation enhances reactivity or stability .
Properties
CAS No. |
126526-15-6 |
|---|---|
Molecular Formula |
C12H15I |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
6-iodohex-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H15I/c1-11(7-5-6-10-13)12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2 |
InChI Key |
QGTXMMMKFYPVHB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCCI)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-iodo-1-methylenepentyl)- typically involves the iodination of a suitable precursor. One common method is the reaction of
Comparison with Similar Compounds
Alkyl-Substituted Benzene Derivatives
Compounds such as "Benzene, (1-butyloctyl)-" (CAS 2719-63-3) and "Benzene, (1-pentylheptyl)-" (CAS 2719-62-2) share long alkyl chains but lack halogenation or unsaturation . Key differences include:
- Reactivity : The absence of iodine or alkenes in alkylbenzenes limits their participation in substitution or addition reactions.
- Molecular Weight: The iodine substituent adds ~127 g/mol compared to non-halogenated analogs.
Halogenated Benzene Derivatives
- C-I Bond Stability : The weaker C-I bond (vs. C-Cl or C-Br) makes the compound more reactive in nucleophilic substitutions or radical reactions.
- Boiling Points : Halogenation typically raises boiling points; e.g., iodobenzene (bp 188°C) vs. toluene (bp 110°C).
Alkenyl-Substituted Benzene Derivatives
The methylene group (CH₂=CH–) introduces unsaturation, enabling addition reactions (e.g., hydrogenation or epoxidation). This contrasts with fully saturated alkylbenzenes like "Benzene, (1-methylethyl)-" (cumene, CAS 98-82-8), which exhibit lower reactivity .
Comparative Data Table
| Compound Name | CAS Number | Substituent Structure | Key Properties/Reactivity |
|---|---|---|---|
| Benzene, (5-iodo-1-methylenepentyl)- | Not provided | CH₂=CH-(CH₂)₃-I | High MW, polar, reactive at I and alkene sites |
| Benzene, (1-butyloctyl)- | 2719-63-3 | CH₂(CH₂)₃-CH₂(CH₂)₇CH₃ | Non-polar, stable, low reactivity |
| Benzene, (1-pentylheptyl)- | 2719-62-2 | CH₂(CH₂)₄-CH₂(CH₂)₆CH₃ | Similar to above, longer chain |
| Benzene, (1-methylethyl)- | 98-82-8 | CH(CH₃)₂ | Low MW, volatile, used in cumene process |
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